molecular formula C12H11NO2S B6144596 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 847744-15-4

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B6144596
CAS RN: 847744-15-4
M. Wt: 233.29 g/mol
InChI Key: OKIXVEUDAQRHLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, the molecular formula is C11H14O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, it has a density of 1.1±0.1 g/cm3, boiling point of 295.0±9.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Structural Characterization and Molecular Interactions

Research on similar thiazole compounds has highlighted their intricate molecular structures and interactions. The study by Lynch and Mcclenaghan (2004) focused on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing its association via hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions, which are crucial for understanding the molecular behavior of thiazole derivatives in different environments Lynch & Mcclenaghan, 2004.

Synthesis and Biological Activity

The synthesis and biological activities of thiazole derivatives have been widely explored. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus, demonstrating their antimicrobial, antilipase, and antiurease activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.

Antifungal and Antiviral Activities

Li Fengyun et al. (2015) designed and synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, showing that these compounds exhibited good fungicidal activity and promising activity against tobacco mosaic virus (TMV), suggesting their potential use in agricultural pest and disease control Li Fengyun, Guo Xiaofeng, & Zhijin Fan et al., 2015.

Crystal Structure and Drug Design

The crystal structure of thiazole compounds, such as the study by Min Wu et al. (2015), provides insights into the molecular conformation and interactions essential for drug design and development. The study highlights the importance of π–π stacking and hydrogen bonding in forming supramolecular chains, which could be pivotal in designing drugs with targeted delivery mechanisms Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015.

Synthesis Techniques and Chemical Properties

The improved synthesis methods for thiazole derivatives, as explored by Zhou Zhuo-qiang (2009), offer efficient routes to obtaining these compounds, which is fundamental for further research and application in various fields, including pharmaceuticals and agriculture Zhou Zhuo-qiang, 2009.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For related compounds such as “(2RS)-2-(4-Ethylphenyl)propanoic Acid” and “Ethyl acetate”, they are classified as having acute toxicity when ingested .

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXVEUDAQRHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253673
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847744-15-4
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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